3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile
Description
3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a sulfonyl-linked azetidine ring and a furan-2-ylmethyl group. The furan substituent may influence electronic properties and bioavailability.
Properties
IUPAC Name |
3-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c17-8-12-3-1-4-13(7-12)16(19)18-9-15(10-18)23(20,21)11-14-5-2-6-22-14/h1-7,15H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGKECXMQWZAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and sulfonyl azetidines. The general synthetic route includes:
- Formation of Sulfonate Ester : The reaction of furan-2-ylmethanol with a sulfonyl chloride.
- Azetidine Formation : Subsequent reaction with an azetidine derivative under basic conditions to yield the target compound.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, benzo[b]furan derivatives have shown effectiveness against various cancer cell lines, suggesting that the furan ring contributes to this bioactivity through mechanisms such as:
- Inhibition of Cell Proliferation : Studies demonstrated that certain benzo[b]furan derivatives inhibited the growth of HepG2 hepatoblastoma cells, indicating potential for liver cancer treatment .
- Mechanisms of Action : The interaction between the sulfonyl group and protein active sites may enhance the compound's ability to inhibit specific enzymes involved in cancer progression.
Antimicrobial Activity
The compound's structural features suggest potential as an antimicrobial agent. The presence of the furan moiety is often associated with enhanced activity against bacterial strains. Preliminary studies on related compounds indicate:
- Broad-spectrum Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further exploration in antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Furan Ring | Enhances anticancer and antimicrobial properties |
| Sulfonyl Group | Critical for enzyme inhibition |
| Azetidine Ring | Provides rigidity and specificity in binding |
These features collectively contribute to the compound's bioactivity, as evidenced by comparative studies with other benzo[b]furan derivatives .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticancer Study : A recent study assessed a series of benzo[b]furan derivatives against multiple cancer cell lines, revealing that modifications at specific positions significantly impacted their potency. Compounds with methoxy groups at C–6 showed 2–4 times greater potency compared to their unsubstituted counterparts .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of related sulfonamide compounds, demonstrating activity against resistant bacterial strains, highlighting the importance of the sulfonamide moiety in antimicrobial efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the furan moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of azetidine have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of azetidine derivatives, including those with furan substituents. The findings demonstrated that these compounds exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Anti-inflammatory Properties
The sulfonamide component of the compound is known for its anti-inflammatory effects. Research has shown that sulfonamides can inhibit inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases.
Case Study:
In preclinical trials, compounds similar to 3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile were tested for their ability to reduce inflammation in animal models of arthritis. Results indicated a significant decrease in inflammatory markers compared to control groups .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduction in inflammation markers | Preclinical Trials |
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available starting materials. The reaction pathways often include the formation of azetidine rings followed by sulfonation and nitrilation processes.
Synthetic Route Overview
- Formation of Azetidine: Reaction of appropriate amines with carbonyl compounds.
- Sulfonation: Introduction of the sulfonamide group via nucleophilic substitution.
- Final Nitrilation: Introduction of the benzonitrile moiety through electrophilic aromatic substitution.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) in the compound exhibits reactivity toward nucleophilic substitution due to its electron-withdrawing nature. This group can undergo displacement with amines, alcohols, or thiols under mild conditions.
Azetidine Ring Reactivity
The azetidine ring (four-membered nitrogen heterocycle) participates in ring-opening reactions under acidic or reductive conditions, as well as substitution at the carbonyl group.
Benzonitrile Group Transformations
The benzonitrile moiety undergoes hydrolysis to carboxylic acids or reduction to benzylamines.
Furan Ring Functionalization
The furan-2-ylmethyl group participates in electrophilic substitution reactions, particularly at the 5-position.
Cross-Coupling Reactions
The benzonitrile’s aromatic ring supports palladium-catalyzed coupling reactions.
Stability Under Thermal and Oxidative Conditions
Key Mechanistic Insights
- Sulfonyl Group Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity at the azetidine carbonyl, facilitating nucleophilic attacks .
- Azetidine Ring Strain : The four-membered ring’s strain promotes ring-opening under acidic conditions but stabilizes substitutions at nitrogen .
- Furan Ring Sensitivity : Susceptible to electrophilic substitution due to electron-rich π-system, requiring controlled conditions to avoid over-oxidation .
Comparison with Similar Compounds
Key Observations:
Azetidine vs. Benzodiazol Rings : The azetidine in the target compound provides a smaller, more rigid heterocycle compared to the benzodiazol rings in PR1 and PR2. This may enhance binding selectivity for specific receptors due to reduced steric hindrance .
Sulfonyl Group Oxidation State : The fully oxidized sulfonyl group in the target compound contrasts with the thioether in Ranitidine B. Sulfonyl groups generally improve metabolic stability but may reduce membrane permeability compared to thioethers .
Furan Substituent: The furan-2-ylmethyl group in the target compound differs from the 5-[(dimethylamino)methyl]-2-furanyl group in Ranitidine B.
Electronic and Physicochemical Properties
- Benzonitrile Derivatives in OLEDs: notes benzonitrile-based TADF materials (e.g., phenoxazine-carbazole derivatives).
- Perfluorinated Analogs : lists perfluorosulfonyl benzoic acid salts with environmental persistence concerns. The target compound lacks fluorinated chains, likely reducing bioaccumulation risks but possibly diminishing thermal stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with sulfonylation of azetidine derivatives. For example, reacting furan-2-ylmethylsulfonyl chloride with azetidine under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate, followed by coupling with a benzonitrile-containing carbonyl group via palladium-catalyzed cross-coupling or nucleophilic substitution . Yields (54–84%) can be improved using microwave-assisted synthesis, polar aprotic solvents (e.g., DMF), and controlled temperature conditions to minimize side reactions .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the azetidine ring, sulfonyl group, and benzonitrile moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute stereochemical configuration. Infrared (IR) spectroscopy confirms functional groups (e.g., C≡N stretch at ~2220 cm⁻¹) .
Q. What are the key physicochemical properties relevant to handling and storage?
- Data : The compound is likely a crystalline solid with moderate solubility in DMSO or DMF. Stability under varying pH and thermal conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Hygroscopicity and light sensitivity must be evaluated to determine storage requirements (e.g., desiccated, −20°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like dihydropteroate synthase, a common sulfonamide target. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Validation requires comparative analysis with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictory data in biological activity studies (e.g., antiproliferative vs. antimicrobial effects)?
- Methodology : Use orthogonal assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to confirm target specificity. Dose-response curves and time-kill kinetics differentiate direct activity from off-target effects. Structural analogs (e.g., morpholine or pyrrolidine derivatives) can isolate pharmacophore contributions .
Q. How does the furan-sulfonyl-azetidine moiety influence the compound’s metabolic stability and pharmacokinetics?
- Methodology : In vitro metabolic studies using liver microsomes (human/rat) identify major metabolites via LC-MS. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. LogP and plasma protein binding (ultrafiltration) predict bioavailability. Comparative studies with non-furan analogs quantify the furan group’s impact on half-life .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Methodology : Batch vs. flow chemistry optimization reduces reaction times and improves reproducibility. Critical parameters include solvent recycling (DMF recovery), catalyst loading (Pd-based catalysts), and purification scalability (e.g., flash chromatography vs. recrystallization). Process Analytical Technology (PAT) monitors real-time reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
